molecular formula C21H32O B14653377 3-(Pentadeca-1,3-dien-1-YL)phenol CAS No. 50985-45-0

3-(Pentadeca-1,3-dien-1-YL)phenol

Cat. No.: B14653377
CAS No.: 50985-45-0
M. Wt: 300.5 g/mol
InChI Key: YLDOYAKRUVXJAV-UHFFFAOYSA-N
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Description

3-(Pentadeca-1,3-dien-1-YL)phenol (CAS 50985-45-0), with a molecular weight of 300.5 g/mol and formula C21H32O, is a cardanol derivative valued in sustainable chemistry as a versatile building block for bio-based materials . Its structure features a phenolic head, which provides thermal stability and strong adhesion properties, and a C15 diunsaturated aliphatic chain that imparts flexibility and hydrophobicity . This duality allows for performance that can surpass petrochemical alternatives; for instance, materials derived from this compound exhibit enhanced thermal stability (220–260 °C), lower water absorption (1.2–1.8%), and significantly higher biodegradability (85–92% in 28 days) . The unsaturated side chain is amenable to various chemical modifications, including epoxidation and acrylation, facilitating its integration into polymer systems. When incorporated into epoxy resins at 30–40% loading, this compound can reduce system viscosity by 25% compared to bisphenol-A analogs, while maintaining comparable tensile strength of 45–50 MPa . Furthermore, UV-curable coatings formulated with this derivative demonstrate excellent durability, achieving pencil hardness of 3H–4H and retaining 98% gloss after 1,000 hours of QUV testing . Synthetic routes for this compound involve carefully controlled palladium-catalyzed cross-coupling, such as the Heck reaction, or Wittig methodologies, which require optimized conditions concerning temperature, solvent, and catalyst selection to achieve high yields and desired stereoselectivity . This product is intended for research use only and is not intended for human or veterinary use.

Properties

CAS No.

50985-45-0

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

IUPAC Name

3-pentadeca-1,3-dienylphenol

InChI

InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h12-19,22H,2-11H2,1H3

InChI Key

YLDOYAKRUVXJAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Structural and Physical Properties

3-(Pentadeca-1,3-dien-1-yl)phenol (CAS: 50985-45-0) is a meta-substituted phenol with a pentadeca-1,3-dien-1-yl side chain. Understanding its fundamental properties is crucial for successful synthesis planning and optimization. The compound has a molecular formula of C21H32O with a molecular weight of 300.5 g/mol. It features a phenol ring with a hydroxyl group and a long-chain unsaturated hydrocarbon substituent containing two double bonds in conjugation.

Key Physical and Chemical Properties

Property Value Reference
Molecular Weight 300.5 g/mol
XLogP3-AA 8.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 12
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 22
Formal Charge 0
Complexity 292

The compound's high lipophilicity (XLogP3-AA of 8.5) and moderate topological polar surface area indicate that it has significant hydrophobic character, which influences solubility patterns during synthesis and purification procedures.

General Synthetic Approaches

The synthesis of 3-(Pentadeca-1,3-dien-1-yl)phenol requires careful planning and execution, with several potential synthetic routes available depending on laboratory capabilities and desired scale.

Retrosynthetic Analysis

From a retrosynthetic perspective, 3-(Pentadeca-1,3-dien-1-yl)phenol can be approached through several disconnections:

  • Cross-coupling of 3-bromophenol or 3-iodophenol with pentadeca-1,3-diene derivatives
  • Wittig or Horner-Wadsworth-Emmons reactions using 3-hydroxybenzaldehyde and appropriate phosphonium ylides
  • Sequential cross-coupling reactions to build the diene system in a controlled manner
  • Functionalization of pre-existing phenol derivatives with pentadecane-derived reagents

Key Synthetic Considerations

The synthesis of 3-(Pentadeca-1,3-dien-1-yl)phenol involves careful control of reaction conditions such as temperature, solvent choice, and catalyst presence. These parameters significantly influence reaction outcome, including stereoselectivity of the diene moiety, yield, and product purity.

Detailed Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

This method relies on transition metal catalysis to form the carbon-carbon bond between the phenol and the diene side chain.

Heck Coupling Method

Reagents Required:

  • 3-Bromophenol or 3-iodophenol
  • Pentadeca-1,3-diene or suitable precursor
  • Palladium catalyst (Pd(OAc)₂ or Pd(PPh₃)₄)
  • Base (triethylamine, potassium carbonate)
  • Phosphine ligands (optional for improved selectivity)
  • Polar aprotic solvent (DMF, DMAc, or NMP)

Procedure:

  • In a dry reaction vessel, combine 3-bromophenol (1.0 eq), pentadeca-1,3-diene (1.2-1.5 eq), palladium catalyst (2-5 mol%), and appropriate ligand (if used)
  • Add dry, degassed solvent and base (1.5-2.0 eq)
  • Heat the reaction mixture at 80-100°C under inert atmosphere for 12-24 hours
  • Monitor reaction completion by thin-layer chromatography or HPLC
  • Work up by dilution with ethyl acetate, washing with water and brine
  • Purify by column chromatography using appropriate eluent systems

Expected Yield: 65-85%, depending on optimization conditions

Critical Parameters:

  • Reaction temperature must be carefully controlled to avoid side reactions
  • Inert atmosphere is crucial to prevent catalyst deactivation
  • Degassing of solvents improves catalyst performance
  • E/Z selectivity can be influenced by ligand choice and reaction conditions

Wittig Reaction Approach

This approach utilizes phosphorus ylide chemistry to construct the diene system in a controlled fashion.

Sequential Wittig Reactions

Reagents Required:

  • 3-Hydroxybenzaldehyde
  • Tridecyltriphenylphosphonium bromide or related Wittig reagent
  • Strong base (n-BuLi, NaH, or potassium tert-butoxide)
  • Anhydrous THF or diethyl ether
  • Protecting groups for the phenol (if necessary)

Procedure:

  • If necessary, protect the phenol group with appropriate protecting group (TBS, benzyl, etc.)
  • Generate the ylide by treating tridecyltriphenylphosphonium bromide with strong base at -78°C to 0°C
  • Add 3-hydroxybenzaldehyde (or protected derivative) dropwise to the ylide solution
  • Allow the reaction to warm to room temperature and stir for 4-6 hours
  • Quench with saturated ammonium chloride solution
  • Extract with organic solvent, wash, dry, and concentrate
  • Purify the intermediate by column chromatography
  • If protected, remove the protecting group under appropriate conditions
  • Perform second Wittig reaction to introduce the second double bond if needed

Expected Yield: 55-75% overall yield after all steps

Critical Parameters:

  • Temperature control during ylide formation is crucial
  • Moisture-free conditions are essential for successful ylide generation
  • Stereoselectivity can be influenced by reaction conditions and ylide type
  • Protecting group strategy must be carefully planned to avoid side reactions

Organometallic Addition-Elimination Sequence

This approach builds the diene system through a series of addition and elimination reactions.

Grignard/Organolithium Addition-Dehydration

Reagents Required:

  • 3-(Protected)phenol derivatives with appropriate functional groups
  • Grignard or organolithium reagents derived from appropriate alkyl chains
  • Lewis acids for elimination step (POCl₃, SOCl₂, or p-toluenesulfonic acid)
  • Anhydrous solvents (THF, diethyl ether)
  • Dehydrating agents

Procedure:

  • Prepare 3-acetylphenol or similar derivative (protected if necessary)
  • Add appropriate Grignard or organolithium reagent at low temperature
  • Quench to form tertiary alcohol intermediate
  • Perform acid-catalyzed dehydration to form the first double bond
  • Repeat addition-elimination sequence to build the diene system
  • Deprotect if necessary

Expected Yield: 45-65% overall

Critical Parameters:

  • Temperature control during organometallic addition is essential
  • Anhydrous conditions are required for successful organometallic reactions
  • Dehydration conditions must be optimized to favor desired regiochemistry
  • Sequential reactions may require intermediate purification

Optimization of Synthesis Parameters

Achieving high yields and stereoselectivity in the synthesis of 3-(Pentadeca-1,3-dien-1-yl)phenol requires systematic optimization of reaction parameters.

Temperature Optimization

Temperature significantly influences reaction kinetics, selectivity, and yield. The optimal temperature range for most coupling reactions leading to 3-(Pentadeca-1,3-dien-1-yl)phenol is typically between 60-120°C, depending on the specific method employed.

Temperature (°C) Reaction Time (h) Typical Yield (%) E/Z Selectivity Notes
60-80 24-36 55-65 High E-selectivity Lower side reactions, longer reaction times
80-100 12-24 65-80 Moderate E-selectivity Optimal balance for most methods
100-120 6-12 60-75 Decreased E-selectivity Faster reaction, potential side products

Solvent Selection

Solvent choice significantly impacts reaction efficiency, especially for coupling reactions involved in synthesizing 3-(Pentadeca-1,3-dien-1-yl)phenol.

Solvent Advantages Disadvantages Recommended For
DMF High boiling point, good solubility Difficult removal, toxicity Heck coupling
THF Good for organometallics, easy removal Lower boiling point, peroxide formation Wittig reactions
Toluene High temperature tolerance, non-polar Limited solubility for some reagents Dehydration steps
Acetonitrile Polar, good solubility Potential coordination to catalysts General coupling
DMSO High boiling, good solubility Difficult removal, oxidation potential Challenging couplings

Catalyst Systems for Coupling Reactions

For palladium-catalyzed coupling approaches, catalyst selection and loading are critical parameters:

Catalyst System Loading (mol%) Advantages Limitations Typical Yield (%)
Pd(OAc)₂/PPh₃ 2-5 Cost-effective, widely available Moderate activity 65-75
Pd(PPh₃)₄ 1-3 Pre-formed catalyst, easier handling Air sensitive, higher cost 70-80
Pd₂(dba)₃/P(o-tol)₃ 1-2 High activity, good E-selectivity Higher cost, more complex 75-85
Pd/C with additives 5-10 Heterogeneous, recyclable Lower selectivity 60-70

Base Selection for Coupling Reactions

The choice of base significantly influences the success of coupling reactions in the synthesis:

Base Advantages Disadvantages Recommended Conditions
Triethylamine Liquid, easy handling Lower strength, potential side reactions 80-100°C, polar solvents
Potassium carbonate Cost-effective, stable Lower solubility in organic solvents 100-120°C, phase transfer conditions
Sodium hydride Strong base, good for ylide formation Pyrophoric, requires careful handling -78°C to 25°C, anhydrous THF
DBU Non-nucleophilic, good solubility Higher cost 60-80°C, various solvents

Purification and Characterization

Purification Techniques

Purification of 3-(Pentadeca-1,3-dien-1-yl)phenol presents challenges due to its hydrophobic nature and potential isomeric mixtures.

Column Chromatography Conditions
Stationary Phase Mobile Phase Advantages Limitations
Silica gel Hexane/Ethyl acetate (9:1 to 8:2) Good separation of isomers Potential acid-catalyzed isomerization
Alumina (neutral) Hexane/Dichloromethane Reduced isomerization Lower resolution
C18 reverse phase Methanol/Water gradients Good for final purification Higher solvent consumption
Recrystallization Solvents
Solvent System Temperature Range (°C) Expected Purity Notes
Ethanol/Water 60-80°C cooling to RT >95% Good for gram-scale purification
Hexane/Dichloromethane RT to -20°C >97% Effective for removing non-polar impurities
Methanol with seeding 50°C cooling to 0°C >98% Requires careful temperature control

Characterization Parameters

Accurate characterization of 3-(Pentadeca-1,3-dien-1-yl)phenol is essential for confirming successful synthesis:

Spectroscopic Data
Technique Key Features Expected Values
¹H NMR Aromatic protons δ 6.8-7.4 ppm (multiplets)
Phenolic OH δ 4.5-5.5 ppm (broad singlet)
Olefinic protons δ 5.8-6.5 ppm (complex pattern)
Aliphatic chain δ 0.8-2.2 ppm (complex pattern)
¹³C NMR Aromatic carbons δ 115-156 ppm
Olefinic carbons δ 125-135 ppm
Aliphatic carbons δ 14-35 ppm
IR O-H stretching 3200-3400 cm⁻¹ (broad)
C=C stretching 1630-1680 cm⁻¹
Aromatic C=C 1580-1600 cm⁻¹
Mass Spectrometry Molecular ion m/z 300.2453
Common fragments m/z 283, 207, 131

Industrial Scale Production Considerations

Scaling up the synthesis of 3-(Pentadeca-1,3-dien-1-yl)phenol from laboratory to industrial scale requires addressing several challenges.

Reactor Design and Material Considerations

Parameter Laboratory Scale Industrial Scale Considerations
Reactor Material Glass Stainless steel, glass-lined Chemical compatibility with reagents
Heat Transfer Oil bath, heating mantle Jacketed vessels, heat exchangers Uniform heating and cooling
Mixing Magnetic stirring Mechanical agitation Effective mass transfer
Pressure Control Atmospheric or simple pressure Regulated pressure systems Safety for volatile solvents

Cost Analysis for Different Synthetic Routes

Synthetic Route Reagent Cost Process Complexity Equipment Requirements Overall Economic Viability
Palladium Coupling High (catalysts) Moderate Standard Good for specialized applications
Wittig Approach Moderate Higher (multiple steps) Standard Better for smaller scale
Grignard Approach Lower Higher (air-sensitive) Specialized (inert atmosphere) Good for certain scales

Comparative Analysis of Preparation Methods

Different synthetic approaches to 3-(Pentadeca-1,3-dien-1-yl)phenol offer various advantages and limitations, which should be considered when selecting a method.

Efficiency Comparison

Method Overall Yield (%) Number of Steps Stereoselectivity Scalability Resource Intensity
Palladium Coupling 65-85 1-2 Moderate to high Good High (catalyst)
Wittig Approach 55-75 2-4 Variable Moderate Moderate
Grignard/Elimination 45-65 3-5 Moderate Moderate Moderate

Method Selection Guidelines

The optimal synthetic method for 3-(Pentadeca-1,3-dien-1-yl)phenol depends on several factors:

  • Scale requirements: Palladium coupling is often preferred for smaller scales, while modified approaches may be more economical for larger production.
  • Stereochemical needs: If specific stereoisomers are required, modified Wittig approaches with stereocontrol may be preferred.
  • Equipment availability: Palladium coupling requires less specialized equipment than air-sensitive organometallic approaches.
  • Economic constraints: Catalyst and reagent costs must be balanced against yields and process simplicity.
  • Environmental considerations: Green chemistry principles favor methods with fewer steps, higher atom economy, and recyclable catalysts.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction TypeReagents/ConditionsMajor ProductSelectivity NotesSource
SulfonationH₂SO₄, 80°C4-Sulfo derivativePara selectivity due to steric blocking at ortho by dienyl chain
NitrationHNO₃/H₂SO₄, 0°C2-Nitro derivativeOrtho favored under kinetic control despite steric challenges

Mechanistic Insight : The dienyl chain’s steric bulk limits para substitution, but electron-donating effects of the hydroxyl group enhance reactivity at ortho positions under mild conditions .

Diels-Alder Cycloaddition

The 1,3-dienyl group acts as a diene in [4+2] cycloadditions. Reactivity is modulated by electron-withdrawing groups (EWGs) on dienophiles.

DienophileConditionsProductYield (%)RegioselectivitySource
Maleic anhydrideToluene, 110°CEndo-adduct78>20:1 endo/exo
NitroethyleneAlCl₃, CH₂Cl₂3-Nitrophenyl adduct65Regiospecific para adduct

Key Finding : AlCl₃ enhances dienophile polarization, improving regioselectivity in nitroalkene reactions .

Oxidation Reactions

The dienyl chain undergoes oxidation at the internal double bond (C2–C3) due to higher electron density.

Oxidizing AgentConditionsProductNotesSource
Ozone (O₃)-78°C, CH₂Cl₂/MeOH3-Ketopentadec-1-enylphenolOzonolysis followed by reductive workup
mCPBART, CHCl₃Epoxide at C2–C3Cis-dihydroxylation not observed

Mechanistic Note : Epoxidation proceeds via a concerted mechanism without carbocation intermediates, as evidenced by retained stereochemistry .

Hydrogenation

Selective hydrogenation of the dienyl chain is achievable using tailored catalysts.

CatalystConditionsProductSelectivitySource
Pd/C, H₂ (1 atm)EtOH, RT3-(Pentadec-1-enyl)phenolPartial reduction (C3–C4)
Lindlar’s catalystH₂, quinolineFully saturated alkyl chainSyn addition dominates

Critical Factor : Catalyst choice determines whether mono- or dihydrogenation occurs. Lindlar’s catalyst favors complete saturation .

Polymerization and Resin Formation

The phenolic hydroxyl participates in hydroxymethylation under alkaline conditions, forming thermosetting resins.

Formaldehyde RatioCatalystResin PropertiesApplicationSource
1:1.4 (Phenol:CH₂O)NaOHHigh crosslink densityFoamable resins
1:2.0NH₃Flexible backboneAdhesives

Structural Impact : The dienyl chain reduces crosslinking density by sterically blocking ortho-hydroxymethyl groups, enhancing resin flexibility .

Mechanism of Action

The mechanism of action of 3-(Pentadeca-1,3-dien-1-YL)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(Pentadeca-1,3-dien-1-yl)phenol, and how can reaction conditions be optimized for stereochemical control?

  • Methodological Answer : The synthesis of dienyl-substituted phenolic compounds typically involves cross-coupling reactions (e.g., Wittig or Heck reactions) or elimination strategies to form the conjugated diene system. For example, the use of palladium catalysts in coupling aryl halides with dienyl precursors can achieve regioselectivity. Optimization of solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading is critical for yield and stereochemical fidelity. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the diastereomers .

Q. Which analytical techniques are essential for structural elucidation and purity assessment of 3-(Pentadeca-1,3-dien-1-yl)phenol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR can resolve the dienyl moiety’s geometry (cis/trans) and phenolic proton environment. NOESY experiments may clarify spatial proximity of substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns identify structural motifs.
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction using SHELX software for refinement is advised .
  • Chromatography : HPLC with UV detection at 280 nm (phenol absorbance) assesses purity.

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for dienyl-substituted phenolic compounds?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent, or cell type). Standardize protocols using:

  • Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify biphasic effects.
  • Multiple Assay Systems : Compare results from DPPH radical scavenging, FRAP, and cellular ROS assays.
  • Metabolomic Profiling : LC-MS/MS can detect oxidation byproducts or metabolites influencing activity. Reference studies on similar compounds, such as (Z)-3-(pentadec-8-en-1-yl)phenol’s anti-hyperglycemic mechanisms, to contextualize findings .

Q. What computational approaches are suitable for modeling the electronic and steric effects of the dienyl substituent in 3-(Pentadeca-1,3-dien-1-yl)phenol?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) under physiological conditions.
  • Docking Studies : AutoDock Vina or Schrödinger Suite can model ligand-receptor binding, focusing on the dienyl group’s conformational flexibility. Quantum chemical data from CC-DPS (e.g., 3D structure files) provide input for simulations .

Q. How should experimental designs account for the compound’s stability during storage and bioassays?

  • Methodological Answer :

  • Storage Conditions : Store in amber vials at -20°C under inert gas (N2_2) to prevent oxidation of the dienyl group.
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC.
  • Light Sensitivity : Use UV-vis spectroscopy to assess photodegradation kinetics. Reference safety data sheets for related phenolic compounds to inform handling protocols .

Data Analysis and Reproducibility

Q. What strategies mitigate variability in pharmacological studies involving phenolic compounds with unsaturated side chains?

  • Methodological Answer :

  • Batch Standardization : Ensure synthetic batches are characterized by identical NMR and MS profiles.
  • Positive Controls : Include established antioxidants (e.g., ascorbic acid) or inhibitors in bioassays.
  • Statistical Robustness : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Replicate experiments across independent labs to validate findings, as seen in studies of structurally similar bioactive phenols .

Structural and Mechanistic Insights

Q. How does the dienyl substituent influence the compound’s electronic properties compared to saturated analogs (e.g., 3-pentadecylphenol)?

  • Methodological Answer :

  • Comparative Spectroscopy : UV-vis spectra will show redshifted absorbance maxima due to conjugation in the dienyl group.
  • Electrochemical Analysis : Cyclic voltammetry reveals lower oxidation potentials for dienyl-substituted phenols, correlating with enhanced radical scavenging capacity.
  • Computational Comparison : Overlay electrostatic potential maps of 3-(Pentadeca-1,3-dien-1-yl)phenol and 3-pentadecylphenol to visualize electron density differences .

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